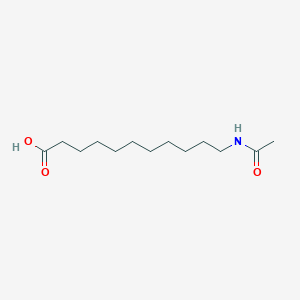

11-acetamidoundecanoic acid

Beschreibung

Structural Context within Fatty Amide and Carboxylic Acid Derivatives

To understand the chemical nature of 11-acetamidoundecanoic acid, it is essential to place it within the context of two major classes of organic compounds: carboxylic acid derivatives and fatty amides.

Carboxylic acid derivatives are a class of compounds characterized by the presence of an acyl group (R-C=O) bonded to an electronegative heteroatom such as oxygen, nitrogen, or sulfur. libretexts.orglibretexts.org This family includes esters, amides, and acid anhydrides, among others. libretexts.orgmsu.edu The reactions of these derivatives often involve nucleophilic substitution at the acyl carbon, where the heteroatom-containing group is replaced. ualberta.ca this compound fits squarely into this category due to the presence of a terminal carboxyl group (-COOH) at one end of its molecular structure.

Fatty acid amides are lipids composed of a fatty acid linked to an amine via an amide bond. wikipedia.org This group is diverse and includes primary amides, where the amide nitrogen is bonded to two hydrogens, and substituted amides. researchgate.net Due to the presence of N-H bonds, primary and secondary amides can form strong hydrogen bonds, which typically results in high melting points and low solubility in many solvents. researchgate.net this compound is a clear example of a fatty amide, possessing a long, 11-carbon aliphatic chain derived from undecanoic acid, which is capped by an acetamido group (-NHCOCH₃). This structure gives it the characteristic properties of both a fatty acid and a secondary amide.

The structure of this compound is thus defined by three key features:

An 11-carbon aliphatic backbone: This long hydrocarbon chain classifies it as a fatty acid derivative.

A terminal carboxylic acid group (-COOH): This functional group makes it a carboxylic acid and provides a reactive site for forming esters, amides, and other derivatives.

An acetamido group at the 11-position: This feature, resulting from the acylation of an amino group, defines it as a secondary amide and provides another point for chemical interaction and hydrogen bonding.

| Physicochemical Properties of this compound and its Precursor | |

| Compound | 11-Aminoundecanoic Acid (Precursor) |

| IUPAC Name | 11-aminoundecanoic acid nih.gov |

| Formula | C₁₁H₂₃NO₂ nih.govwikipedia.org |

| Molar Mass | 201.310 g·mol⁻¹ wikipedia.org |

| Appearance | White crystalline solid or powder nih.gov |

| Melting Point | 188–191 °C wikipedia.org |

| Key Feature | Primary amine and carboxylic acid |

| Compound | This compound |

| IUPAC Name | This compound |

| Formula | C₁₃H₂₅NO₃ |

| Molar Mass | 243.34 g·mol⁻¹ |

| Appearance | Solid |

| Melting Point | Data not widely published, expected to be a solid at room temperature. |

| Key Feature | Secondary amide and carboxylic acid |

Academic Significance and Research Trajectory in Contemporary Chemical Biology

The academic significance of this compound stems from its utility as a bifunctional linker molecule. Its precursor, 11-aminoundecanoic acid, is produced industrially from castor oil and is primarily used as the monomer for the engineering thermoplastic Nylon-11. wikipedia.org However, the acetylated derivative has been adopted by the academic community for more specialized applications in chemical biology and medicinal chemistry.

The research trajectory of this compound shows its evolution into a critical component for constructing sophisticated bioactive molecules. Its long, flexible alkyl chain combined with two distinct functional groups at either end makes it an ideal spacer to connect different molecular entities without interfering with their individual functions.

Key research applications include:

PROTACs and Molecular Degraders: In the field of targeted protein degradation, this compound has been used as a linker in the synthesis of Proteolysis-targeting chimeras (PROTACs). chemsrc.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The undecanoic acid chain serves as the flexible linker connecting the ligand that binds the target protein and the ligand that binds the E3 ligase. chemsrc.comgoogle.com

Enzyme Inhibitor Synthesis: The compound has been incorporated into the synthesis of specific enzyme inhibitors. For example, it was used to create inhibitors of ceramidases, which are enzymes involved in ceramide metabolism and linked to cancer signaling and neurological functions. biorxiv.org In this context, the fatty acid portion of the molecule can mimic the natural lipid substrate of the enzyme. biorxiv.org

Vaccine Conjugates: Research into self-adjuvanting vaccines has utilized this compound's precursor, 11-aminoundecanoic acid, as a linker to conjugate haptens (small molecules that elicit an immune response) to glycolipid adjuvants. otago.ac.nz This creates a single molecule capable of stimulating a robust and targeted antibody response. The acetamido derivative provides a similar bifunctional scaffold for such applications.

| Summary of Research Applications for this compound | |

| Field of Research | Specific Application |

| Targeted Protein Degradation | Used as an alkyl chain linker in the synthesis of PROTACs, such as those targeting BET proteins. chemsrc.comgoogle.com |

| Enzymology / Medicinal Chemistry | Incorporated into the structure of enzyme inhibitors, for example, those targeting ceramidases. biorxiv.org |

| Immunology / Vaccine Development | The precursor is used to construct self-adjuvanting vaccine conjugates by linking haptens to immunomodulators like α-GalCer. otago.ac.nz |

The trajectory in contemporary chemical biology highlights a clear trend: leveraging the simple, well-defined structure of this compound to build highly complex and specific therapeutic and research agents. Its value lies in providing a chemically stable and versatile scaffold for the rational design of molecules intended for precise biological interventions.

Eigenschaften

CAS-Nummer |

106738-27-6 |

|---|---|

Molekularformel |

C13H25NO3 |

Molekulargewicht |

243.34 g/mol |

IUPAC-Name |

11-acetamidoundecanoic acid |

InChI |

InChI=1S/C13H25NO3/c1-12(15)14-11-9-7-5-3-2-4-6-8-10-13(16)17/h2-11H2,1H3,(H,14,15)(H,16,17) |

InChI-Schlüssel |

JSPMXQSAQOIHJM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NCCCCCCCCCCC(=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 11-acetamidoundecanoic Acid

Synthetic Pathways for 11-Acetamidoundecanoic Acid

The primary route to this compound involves the synthesis of its precursor, 11-aminoundecanoic acid, followed by the formation of the acetamido group through acylation.

Acylation Reactions for Acetamido Group Formation

The conversion of 11-aminoundecanoic acid to this compound is achieved through a standard N-acetylation reaction. This process involves treating the primary amino group of the precursor with an acetylating agent. The most common and effective reagents for this transformation are acetic anhydride or acetyl chloride. evitachem.com The reaction is typically performed in a suitable solvent, and the choice of reagent can influence the reaction conditions and workup procedure.

When using acetic anhydride, the reaction often proceeds by simply mixing the reagents, sometimes in the presence of a base or a polar solvent like pyridine to neutralize the acetic acid byproduct. ucl.ac.uk Alternatively, using acetyl chloride provides a more reactive option, though it necessitates the presence of a base to scavenge the hydrochloric acid generated during the reaction. google.comgoogle.com Other acylating agents, such as chloroacetyl chloride, can also be used to introduce a functionalized acetyl group. wikipedia.org

Table 1: Common Reagents for Acetylation of 11-Aminoundecanoic Acid

| Acetylating Agent | Byproduct | Typical Conditions |

|---|---|---|

| Acetic Anhydride | Acetic Acid | Neat or in a solvent (e.g., pyridine, DCM) |

| Acetyl Chloride | Hydrochloric Acid (HCl) | Requires a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent |

Precursor Synthesis: Methodologies for 11-Aminoundecanoic Acid

The industrial synthesis of 11-aminoundecanoic acid, a key monomer for Nylon-11, is a well-established multi-step process that begins with castor oil, a renewable biological feedstock. wikipedia.org Castor oil is primarily composed of triglycerides of ricinoleic acid. wikipedia.org The synthesis pathway involves several distinct chemical transformations. wikipedia.org

The process is as follows:

Transesterification: Castor oil is reacted with methanol in the presence of a basic catalyst (e.g., sodium methoxide) to produce methyl ricinoleate. wikipedia.org

Pyrolysis: The methyl ricinoleate is subjected to high-temperature steam cracking (400-575 °C), which cleaves the molecule to yield methyl undecylenate and heptanal. wikipedia.org

Hydrolysis: The methyl undecylenate is hydrolyzed, typically using sodium hydroxide followed by acidification, to give 10-undecenoic acid (undecylenic acid). wikipedia.org

Hydrobromination: 10-undecenoic acid undergoes an anti-Markovnikov addition of hydrogen bromide (HBr), often initiated by peroxides, to form 11-bromoundecanoic acid.

Amination: The terminal bromine atom of 11-bromoundecanoic acid is displaced by an amino group through reaction with a large excess of ammonia, yielding the final product, 11-aminoundecanoic acid. wikipedia.org

This established industrial route is noted for its use of harsh conditions, particularly during the pyrolysis step. google.com

Table 2: Industrial Synthesis Steps for 11-Aminoundecanoic Acid from Castor Oil

| Step | Reactant(s) | Key Reagent(s) | Product |

|---|---|---|---|

| 1. Transesterification | Castor Oil | Methanol, Sodium Methoxide | Methyl Ricinoleate |

| 2. Pyrolysis | Methyl Ricinoleate | High-Temperature Steam | Methyl Undecylenate |

| 3. Hydrolysis | Methyl Undecylenate | Sodium Hydroxide, Acid | 10-Undecenoic Acid |

| 4. Hydrobromination | 10-Undecenoic Acid | Hydrogen Bromide (HBr), Peroxides | 11-Bromoundecanoic Acid |

Derivatization Strategies Utilizing the this compound Scaffold

The two functional groups of this compound allow for a range of derivatization strategies, enabling its integration into more complex molecular architectures.

Functionalization at the Terminal Carboxyl Group

The terminal carboxylic acid is the most reactive site for further modification and can be readily converted into other functional groups, primarily esters and amides. evitachem.comlibretexts.org

Esterification: The carboxylic acid can react with various alcohols in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding esters. libretexts.orgscienceready.com.au This reaction, known as Fischer esterification, is a reversible condensation reaction. libretexts.org Other methods include using dehydrating agents or converting the carboxylic acid to a more reactive acyl halide first.

Amide Bond Formation: A more common and versatile strategy is the formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine. This reaction typically requires the use of a coupling reagent to activate the carboxyl group. nih.govmychemblog.com A wide array of such reagents has been developed for peptide synthesis and can be applied here. nih.gov The reaction of the activated carboxylic acid with an amine proceeds rapidly at room temperature in aprotic solvents. mychemblog.com

Table 3: Common Coupling Reagents for Amide Bond Formation

| Reagent Name | Abbreviation | Common Additives |

|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | N-Hydroxysuccinimide (NHS), 1-Hydroxybenzotriazole (HOBt) |

| Dicyclohexylcarbodiimide | DCC | 4-Dimethylaminopyridine (DMAP) |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Diisopropylethylamine (DIPEA) |

Chemical Modifications of the Acetamido Nitrogen

Direct chemical modification of the nitrogen atom within the secondary acetamido group is challenging due to its low nucleophilicity. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, making it significantly less reactive than an amine. N-alkylation of secondary amides is possible but generally requires specific catalysts, such as those based on ruthenium or cobalt, and is not a trivial transformation. organic-chemistry.orgrsc.org

A more practical and widely used strategy to introduce functionality at this position is to utilize a modified acylating agent during the initial synthesis from 11-aminoundecanoic acid, rather than attempting a post-synthetic modification of the stable amide bond.

To create derivatives with specific functionalities, such as handles for bioconjugation, a synthetic approach is employed where the desired functional group is already part of the acylating agent. A key example is the introduction of a protected thiol to form a stable thioether linkage upon deprotection and reaction.

The synthesis of 11-(2-(tritylthio)acetamido)undecanoic acid illustrates this principle perfectly. otago.ac.nz In this procedure, 11-aminoundecanoic acid is not acetylated with acetic anhydride but is instead acylated with a pre-formed activated ester, 2,5-dioxopyrrolidin-1-yl 2-tritylsulfanylacetate (an N-hydroxysuccinimide ester of S-trityl-protected thioglycolic acid). otago.ac.nz The reaction proceeds by nucleophilic attack of the primary amino group of 11-aminoundecanoic acid on the activated ester, forming the desired N-acyl product in a single step. otago.ac.nz This method efficiently installs a protected thioether handle, which can be deprotected later for conjugation to biomolecules or surfaces.

Table 4: Compound Names Mentioned in Article

| Compound Name |

|---|

| 10-undecenoic acid |

| 11-(2-(Tritylthio)acetamido)undecanoic acid |

| This compound |

| 11-aminoundecanoic acid |

| 11-bromoundecanoic acid |

| 2,5-dioxopyrrolidin-1-yl 2-tritylsulfanylacetate |

| Acetic acid |

| Acetic anhydride |

| Acetyl chloride |

| Ammonia |

| Castor oil |

| Chloroacetyl chloride |

| Heptanal |

| Hydrogen bromide |

| Methyl ricinoleate |

| Methyl undecylenate |

| Pyridine |

| Ricinoleic acid |

| Sodium hydroxide |

| Sodium methoxide |

| Sulfuric acid |

Biochemical and Molecular Biological Investigations of 11-acetamidoundecanoic Acid and Its Derivatives

Enzyme Modulation and Inhibition Studies

Interaction with Ceramidases and Modulation of Sphingolipid Metabolism

A comprehensive review of scientific literature reveals a lack of specific studies on the direct interaction of 11-acetamidoundecanoic acid with ceramidases or its role in the modulation of sphingolipid metabolism. Ceramidases are critical enzymes that hydrolyze ceramide into sphingosine and a free fatty acid. biorxiv.org This process is a key regulatory point in sphingolipid metabolism, influencing the balance between pro-apoptotic ceramide and pro-proliferative sphingosine-1-phosphate (S1P). biorxiv.org The metabolism of sphingolipids is a complex network vital for cellular processes like proliferation, apoptosis, and signaling. nih.govmdpi.com While long-chain fatty acids are integral components of ceramide molecules, which are formed via an amide linkage to a sphingoid base, specific data on this compound as an inhibitor or modulator of ceramide-metabolizing enzymes is not present in the available research. nih.govresearchgate.net

There is no available scientific data detailing the specificity or potency of this compound as an inhibitor of ceramide hydrolases (ceramidases). Research into ceramidase inhibitors has identified various other small molecules, but this compound is not among them. biorxiv.orgnih.govscbt.com

Given the absence of evidence for its interaction with ceramidases, there is no information on the downstream effects of this compound on the signaling pathways of ceramide and sphingosine-1-phosphate. The balance between these two signaling lipids is crucial for cell fate, with ceramide generally promoting apoptosis and S1P promoting cell survival and proliferation. biorxiv.orgnih.gov Modulation of this balance is a key therapeutic strategy, and inhibitors of acid ceramidase, for example, have been shown to increase cellular ceramide levels and induce apoptosis in cancer cells. nih.govnih.gov However, no such studies have been reported for this compound.

Application as a Core Scaffold in Bioactive Molecule Design

While direct enzymatic modulation by this compound is not documented, its structural backbone, undecanoic acid, serves as a crucial component in the design of complex bioactive molecules, particularly as a linker in Proteolysis-Targeting Chimeras (PROTACs).

Development of Proteolysis-Targeting Chimeras (PROTACs) Based on Related Undecanoic Acid Backbones

PROTACs are heterobifunctional molecules designed to eliminate specific proteins by hijacking the cell's own ubiquitin-proteasome system. otago.ac.nzcymitquimica.com These molecules consist of three parts: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. otago.ac.nzacs.org The undecanoic acid backbone, particularly in the form of its amino derivatives, is utilized in the synthesis of these linkers. medchemexpress.comCurrent time information in Nyong-et-Kellé, CM. For instance, 11-((tert-butoxycarbonyl)amino)undecanoic acid has been used as a key intermediate in the synthesis of PROTACs targeting proteins like the Epidermal Growth Factor Receptor (EGFR). medchemexpress.com

The linker is a critical component of a PROTAC, as its length, flexibility, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for successful protein degradation. acs.org

Design Principles for PROTAC Linkers Incorporating Fatty Acid Chains

The design of PROTAC linkers, including those incorporating fatty acid chains like undecanoic acid, follows several key principles aimed at optimizing the efficacy of the final molecule.

| Design Principle | Description | Source |

| Length and Flexibility | The linker must be long and flexible enough to allow the two ligands to simultaneously bind their respective proteins without steric hindrance. However, excessive length can decrease specificity. A balance is crucial for efficient ternary complex formation. | acs.org |

| Chemical Composition | The choice of chemical groups within the linker, such as alkyl chains (like undecanoic acid) or polyethylene glycol (PEG) units, affects the molecule's properties. Alkyl chains can influence lipophilicity and cell permeability, while PEG linkers can enhance water solubility and bioavailability. | mdpi.comacs.org |

| Attachment Points | The points at which the linker is attached to the POI ligand and the E3 ligase ligand are critical. Incorrect attachment can orient the proteins in a way that is not conducive to ubiquitination. | acs.org |

| Solubility and Permeability | The linker contributes significantly to the overall physicochemical properties of the PROTAC. Fatty acid chains can be used to modulate solubility and cell membrane permeability, which are key challenges for these relatively large molecules. | mdpi.com |

The use of fatty acid chains like the undecanoic acid backbone provides a modular and synthetically accessible way to build linkers with varying lengths and properties, facilitating the rapid development and screening of diverse PROTAC libraries to find effective degraders for specific protein targets. Current time information in Nyong-et-Kellé, CM.

Ligand Conjugation for E3 Ubiquitin Ligase Recruitment

The recruitment of E3 ubiquitin ligases is a pivotal strategy in targeted protein degradation, a therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins. frontiersin.org This process is orchestrated by heterobifunctional molecules, most notably proteolysis-targeting chimeras (PROTACs), which consist of a ligand that binds to the target protein, a ligand that recruits an E3 ligase, and a linker connecting the two. frontiersin.orgplos.org The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. frontiersin.orgnih.gov

E3 ubiquitin ligases are responsible for the substrate specificity of the ubiquitination process. wikipedia.org The human genome encodes for over 600 E3 ligases, offering a vast array of potential targets for recruitment in therapeutic applications. plos.orgwikipedia.org Different families of E3 ligases, such as RING, HECT, and RBR, employ distinct mechanisms for ubiquitin transfer. frontiersin.orgresearchgate.net The choice of E3 ligase and the design of the recruiting ligand are critical for the efficacy and selectivity of the protein degrader. medchemexpress.com

In this context, this compound can serve as a crucial component of the linker in the synthesis of these heterobifunctional molecules. Its chemical structure, featuring a terminal carboxylic acid and a protected amine, allows for sequential conjugation to both the E3 ligase ligand and the target protein ligand. For instance, the carboxylic acid end of this compound can be coupled to a linker, which is then further attached to a ligand for an E3 ligase like Cereblon (CRBN) or Von Hippel-Lindau (VHL). Subsequently, the acetamido group can be deprotected to reveal a primary amine, which can then be conjugated to the protein of interest's ligand. This strategic use of this compound facilitates the assembly of PROTACs and other protein degraders designed to hijack the UPS for therapeutic benefit. frontiersin.org

Contributions to Glycolipid-Based Vaccine Conjugate Research

Glycolipid-based vaccine conjugates represent a promising approach in modern immunology, aiming to elicit robust and durable immune responses against specific antigens. otago.ac.nz These conjugates often combine a glycolipid adjuvant with a target antigen, thereby co-delivering both components to the same immune cells to enhance the immune response. nih.gov This strategy is particularly valuable for haptens, which are small molecules that are not immunogenic on their own but can elicit an antibody response when conjugated to a carrier. otago.ac.nz

The development of effective glycolipid-based vaccines relies heavily on chemical conjugation strategies that can covalently link the immunomodulatory glycolipid to the desired antigen. nih.govnih.gov this compound plays a significant role as a linker in these conjugation strategies. Its bifunctional nature, with a carboxylic acid at one end and an acetamido group at the other, provides a versatile scaffold for connecting different molecular entities.

In the synthesis of glycolipid vaccine conjugates, 11-aminoundecanoic acid, a precursor to this compound, can be reacted with an activated ester to form a stable amide bond. otago.ac.nz This reaction is a fundamental step in building the linker that will ultimately connect the glycolipid to the antigen. The long aliphatic chain of the undecanoic acid provides spatial separation between the immunomodulator and the antigen, which can be crucial for proper recognition by their respective receptors on immune cells.

Various conjugation methods can be employed, often targeting functional groups like amines, thiols, or carboxyl groups on the protein or peptide antigen. nih.gov The choice of conjugation chemistry is critical to ensure the stability of the final conjugate and to preserve the biological activity of both the glycolipid and the antigen. rsc.org

The innate immune system is the body's first line of defense and plays a crucial role in initiating and shaping the adaptive immune response. nih.govmdpi.com A key player in the interface between the innate and adaptive immune systems is the natural killer T (NKT) cell. nih.gov NKT cells are a unique subset of T lymphocytes that recognize glycolipid antigens presented by the CD1d molecule on antigen-presenting cells (APCs). nih.govfrontiersin.org

Upon activation, NKT cells rapidly produce a wide array of cytokines, including both Th1-type (e.g., IFN-γ) and Th2-type (e.g., IL-4) cytokines. encyclopedia.pubfrontiersin.org This cytokine burst can influence a variety of other immune cells, including dendritic cells (DCs), B cells, and conventional T cells, thereby orchestrating a broad and effective immune response. nih.gov

Glycolipid-based vaccine conjugates leverage this potent immunomodulatory capacity of NKT cells. nih.gov By conjugating a specific antigen to a glycolipid agonist of NKT cells, such as α-galactosylceramide (α-GalCer), the vaccine can directly target and activate NKT cells. otago.ac.nznih.gov This targeted activation leads to enhanced antigen presentation by APCs and a more robust and specific activation of B cells and CD8+ T cells against the conjugated antigen. nih.govnih.gov This mechanism has been shown to be effective in generating strong antibody responses and in preventing tumor metastasis in preclinical models. otago.ac.nznih.gov The co-delivery of the glycolipid adjuvant and the antigen ensures that the potent, but otherwise non-specific, activation of the innate immune system by the glycolipid is effectively channeled towards a specific adaptive immune response against the target antigen. nih.gov

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 11-acetamidoundecanoic acid in laboratory settings?

- Methodological Answer :

- Hazard Identification : Classified under GHS as causing skin/eye irritation (Category 2) and respiratory irritation (Category 3). Use PPE (gloves, goggles, lab coats) and ensure adequate ventilation .

- Storage : Store in sealed containers at room temperature, away from oxidizing agents and bases to prevent decomposition .

- Spill Management : Avoid direct contact; use inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. Which analytical techniques are optimal for characterizing this compound’s purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., acetamido group at δ 2.0–2.2 ppm, carboxylic proton at δ 12–13 ppm). Use NMR to confirm carbonyl carbons .

- High-Performance Liquid Chromatography (HPLC) : Employ C18 columns with UV detection (210–220 nm) for purity assessment. Calibrate using certified reference standards .

- Mass Spectrometry (MS) : ESI-MS in negative ion mode to detect [M-H] ions, ensuring molecular weight alignment (theoretical: 243.3 g/mol) .

Q. How can solubility challenges of this compound be addressed in aqueous buffers?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMSO) for stock solutions. For aqueous systems, adjust pH to >8 to deprotonate the carboxylic acid group, enhancing solubility .

- Surfactant Assistance : Incorporate non-ionic surfactants (e.g., Tween-80) at 0.1–1% w/v to stabilize dispersions .

Advanced Research Questions

Q. How can quantum chemical models predict the reactivity of this compound’s functional groups?

- Methodological Answer :

- QSAR/QSPR Modeling : Utilize density functional theory (DFT) to calculate electrophilicity indices for the acetamido and carboxylic acid groups. Compare with experimental reaction rates (e.g., hydrolysis under acidic conditions) .

- Molecular Dynamics Simulations : Simulate solvent interactions to predict aggregation behavior in biological membranes .

Q. What experimental designs resolve contradictions in reported stability data for this compound?

- Methodological Answer :

- Controlled Degradation Studies : Conduct accelerated stability testing (40°C/75% RH) with LC-MS monitoring. Compare degradation products (e.g., decarboxylation or amide hydrolysis) across studies .

- Statistical Meta-Analysis : Apply ANOVA to identify variables (e.g., humidity, light exposure) causing data discrepancies. Use standardized protocols for replication .

Q. How to optimize synthetic routes for this compound to improve yield and scalability?

- Methodological Answer :

- Stepwise Functionalization : Start with undecanoic acid; protect the carboxylic acid group using tert-butyl esters before introducing the acetamido moiety via Schotten-Baumann reaction .

- Catalytic Optimization : Screen palladium catalysts for Buchwald-Hartwig amidation efficiency. Track yields via NMR and optimize reaction time/temperature .

Key Methodological Recommendations

- Experimental Reproducibility : Document all parameters (e.g., solvent purity, humidity) to align with FAIR data principles .

- Advanced Characterization : Combine FT-IR and X-ray crystallography to resolve ambiguities in solid-state structure .

- Ethical Disposal : Follow EPA guidelines for hazardous waste incineration to minimize environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.